Product packaging for delta 5-Pregnenetriol(Cat. No.:CAS No. 903-67-3)

delta 5-Pregnenetriol

Cat. No.: B129138
CAS No.: 903-67-3
M. Wt: 334.5 g/mol
InChI Key: XGUQCUDPXSTKLI-PUOFRWEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delta 5-Pregnenetriol (5-PT), also known as 5-pregnene-3β,17α,20α-triol, is a crucial urinary metabolite of 17α-hydroxypregnenolone . This compound provides researchers with valuable insights into steroid biosynthesis and metabolic pathways, serving as a key biomarker in endocrinology research . Its primary research application is in the investigation of Congenital Adrenal Hyperplasia (CAH), a group of genetic disorders affecting adrenal steroidogenesis . Elevated levels of this compound are a specific biochemical indicator of 21-hydroxylase deficiency, the most common form of CAH . In this condition, the enzyme defect leads to an accumulation of upstream steroid precursors, which are then shunted into alternative pathways, resulting in the increased production of 5-PT . Furthermore, the ratio of this compound to its isomer pregnanetriol is a critical diagnostic tool; a ratio above 1.0 is characteristic of 3β-hydroxysteroid dehydrogenase deficiency, while a ratio below 1.0 is indicative of 21-hydroxylase deficiency . Beyond classical CAH, research has also explored the role of this steroid in other hyperandrogenic conditions, such as idiopathic hirsutism and polycystic ovary syndrome (PCOS), making it a versatile compound for studying endocrine disorders . As a metabolite, the detection and quantification of this compound, typically via gas chromatography-mass spectrometry (GC-MS) in urine samples, offers a non-invasive window into adrenal function and the integrity of steroidogenic enzymes . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O3 B129138 delta 5-Pregnenetriol CAS No. 903-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15-,16+,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUQCUDPXSTKLI-PUOFRWEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920469
Record name Pregn-5-ene-3,17,20-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903-67-3
Record name 5-Pregnene-3beta,17alpha,20alpha-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000903673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregn-5-ene-3,17,20-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing Delta 5 Pregnenetriol Within Steroid Metabolomics

Delta 5-Pregnenetriol, chemically known as 5-pregnene-3β,17α,20α-triol, is a C21 steroid that emerges from the metabolism of 17α-hydroxypregnenolone. rupahealth.com It is a key intermediate in the Δ5 pathway of steroid biosynthesis. nih.govgfmer.ch This pathway is fundamental for the production of various steroid hormones, including androgens and estrogens. nih.govgfmer.ch The biosynthesis of this compound is part of a complex network of enzymatic reactions that occur primarily in the adrenal glands and gonads. nih.govd-nb.info

The conversion of cholesterol to pregnenolone (B344588) marks the initial step in steroidogenesis. gfmer.ch From there, the Δ5 pathway proceeds through the action of enzymes like CYP17A1, which converts pregnenolone to 17α-hydroxypregnenolone. nih.gov This latter compound then serves as a precursor for the synthesis of dehydroepiandrosterone (B1670201) (DHEA) and, subsequently, this compound. rupahealth.comnih.gov The sulfated form of this compound, along with other sulfated Δ5-steroids like pregnenolone sulfate (B86663) (PregS), 17α-hydroxypregnenolone sulfate (17OHPregS), and dehydroepiandrosterone sulfate (DHEAS), is synthesized through the action of the enzyme SULT2A1. oup.com

The study of the steroid metabolome, which encompasses the comprehensive analysis of all steroids in a biological system, has highlighted the importance of this compound. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify urinary and serum steroid profiles, including this compound. nih.govresearchgate.net These methods have revealed that the relative concentrations of Δ5 and Δ4 steroids can provide diagnostic insights into various endocrine conditions. researchgate.net

Historical Perspectives on Delta 5 Pregnenetriol Discovery and Initial Characterization

The identification and initial characterization of Delta 5-Pregnenetriol date back to the mid-20th century, a period of significant advancements in steroid biochemistry. Early research focused on the isolation and measurement of various steroid metabolites in urine to understand adrenal and gonadal function. A 1961 study investigated the urinary excretion of this compound and other 3β-hydroxy-Δ5 steroids in individuals with and without endocrine diseases, laying the groundwork for its clinical relevance. nih.gov

Subsequent research in the 1960s further elucidated the biosynthesis of this compound. A pivotal 1965 study demonstrated the synthesis of this compound sulfate (B86663), along with other sulfated steroids, by the normal human adrenal gland. nih.govthegoodscentscompany.com This was a critical step in understanding the role of sulfation in steroid metabolism. Around the same time, the quantitative estimation of urinary this compound, in conjunction with other steroids like pregnanetriol (B129160) and pregnanetriolone, was explored for the investigation of adrenocortical function. dp.techwikipedia.org These foundational studies established the analytical methods and the initial physiological context for this compound.

Significance of Delta 5 Pregnenetriol in Endocrine Physiology Research

Delta 5-Steroid Biosynthetic Pathway

The journey to this compound begins with the foundational molecule for all steroid hormones: cholesterol. This pathway, often referred to as the "Delta 5" pathway, is characterized by steroid intermediates containing a double bond between carbons 5 and 6. glowm.com

Cholesterol as the Precursor Substrate

Cholesterol is the essential starting material for the synthesis of all steroid hormones. guidetopharmacology.org This multi-ringed lipid molecule can be synthesized within the body or obtained from dietary sources. glowm.com It serves as the fundamental backbone upon which a series of enzymatic modifications will occur to produce a diverse array of biologically active steroids. guidetopharmacology.orgnih.gov The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol into the first of many steroid intermediates. glowm.com

Conversion of Cholesterol to Pregnenolone (P5) by CYP11A1 (P450scc)

The first committed step in steroid hormone production is the conversion of cholesterol to pregnenolone (P5). gfmer.ch This critical transformation is catalyzed by the mitochondrial enzyme Cytochrome P450 11A1, commonly known as P450scc or cholesterol side-chain cleavage enzyme. wikipedia.orguniprot.org This enzyme facilitates a three-step oxidation process that cleaves the side chain of the cholesterol molecule. nih.govacs.org The reaction requires electrons, which are supplied by NADPH and transferred via the electron transport proteins adrenodoxin (B1173346) reductase and adrenodoxin. wikipedia.orgnih.gov The end products of this reaction are pregnenolone and isocaproic aldehyde. wikipedia.org

Enzymatic Reaction Summary: Cholesterol to Pregnenolone

SubstrateEnzymeProduct
CholesterolCYP11A1 (P450scc)Pregnenolone (P5)

Role of 17α-Hydroxylase (CYP17A1) in 17α-Hydroxypregnenolone Formation

Once pregnenolone is formed, it can be further metabolized by the enzyme 17α-hydroxylase, which is encoded by the CYP17A1 gene. medlineplus.govwikipedia.org This enzyme, located in the adrenal glands and gonads, introduces a hydroxyl group at the 17α position of pregnenolone, resulting in the formation of 17α-hydroxypregnenolone. medlineplus.govwikipedia.org The CYP17A1 enzyme possesses dual functionality, also exhibiting 17,20-lyase activity, which is crucial for the production of sex hormones. medlineplus.govwikipedia.org The 17α-hydroxylase activity is a key branching point in steroidogenesis, directing intermediates toward the synthesis of glucocorticoids and sex steroids. medlineplus.govoup.com

Enzymatic Reaction Summary: Pregnenolone to 17α-Hydroxypregnenolone

SubstrateEnzymeProduct
Pregnenolone (P5)17α-Hydroxylase (CYP17A1)17α-Hydroxypregnenolone

Formation of this compound from 17α-Hydroxypregnenolone Metabolism

This compound, also known as 5-pregnene-3β,17α,20α-triol, is a metabolite of 17α-hydroxypregnenolone. core.ac.uknih.govnih.gov Research has indicated that the normal human adrenal gland is capable of synthesizing delta-5-pregnenetriol sulfate from precursors like pregnenolone. nih.gov The formation of this compound is a recognized step in steroid metabolism, and its urinary excretion can be a diagnostic marker for certain disorders of steroidogenesis, such as 3β-hydroxysteroid dehydrogenase deficiency. nih.govnih.govnih.gov In this condition, the accumulation of Delta 5 steroids, including 17α-hydroxypregnenolone, can lead to an increased production of downstream metabolites like this compound. d-nb.infonih.gov

Delta 4-Steroid Pathway Interconnections and Divergence

The Delta 5 pathway does not operate in isolation. It is intricately connected with the Delta 4 pathway, which is characterized by steroids having a double bond between carbons 4 and 5. glowm.com The interplay between these two pathways is crucial for the production of a full spectrum of steroid hormones.

Relationship to Progesterone (B1679170) and Glucocorticoid Synthesis

The divergence from the Delta 5 pathway to the Delta 4 pathway is primarily mediated by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). uwyo.edu This enzyme converts Delta 5 steroids, such as pregnenolone and 17α-hydroxypregnenolone, into their Delta 4 counterparts, progesterone and 17α-hydroxyprogesterone, respectively. gfmer.chuwyo.edu

17α-hydroxyprogesterone is a key precursor for the synthesis of glucocorticoids, such as cortisol. medlineplus.govbham.ac.uk The production of 17α-hydroxyprogesterone from 17α-hydroxypregnenolone represents a critical juncture where the metabolic flow can be directed away from the pathway leading to this compound and towards the synthesis of essential corticosteroids. mdpi.com Therefore, the activity of 3β-HSD plays a pivotal role in determining the balance between the Delta 5 and Delta 4 pathways and, consequently, the relative production of androgens, estrogens, and glucocorticoids. nih.govglowm.com In conditions where 3β-HSD is deficient, there is a characteristic increase in the ratio of Delta 5 to Delta 4 steroids. researchgate.netclinicalgate.com

Influence of 3β-Hydroxysteroid Dehydrogenase (HSD3B2) Activity on Delta 5/Delta 4 Ratios

The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase type 2 (HSD3B2) is a critical gatekeeper in steroid hormone biosynthesis, catalyzing the conversion of Δ5-steroids to Δ4-steroids. nih.govnih.govuniprot.org This bifunctional enzyme is essential for the production of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, and androgens. uniprot.orgnih.govresearchgate.net HSD3B2 is predominantly expressed in the adrenal glands and gonads. nih.govresearchgate.netnih.gov

The activity of HSD3B2 directly influences the balance between the delta-5 and delta-4 pathways of steroidogenesis. gfmer.ch The enzyme acts on several Δ5-steroid precursors, including pregnenolone, 17α-hydroxypregnenolone, and dehydroepiandrosterone (DHEA). nih.govconicet.gov.ar It converts these precursors into their corresponding Δ4-ketosteroids: progesterone, 17α-hydroxyprogesterone, and androstenedione, respectively. nih.govconicet.gov.ar This conversion is an irreversible and essential step for the synthesis of active steroid hormones. nih.govnih.gov

A deficiency in HSD3B2 activity leads to a disruption in the normal steroidogenic cascade. This results in the accumulation of Δ5-steroid precursors and their metabolites. researchgate.netannualreviews.org Consequently, the ratio of Δ5 to Δ4 steroids is significantly elevated, which is a key diagnostic marker for HSD3B2 deficiency, a form of congenital adrenal hyperplasia. nih.govannualreviews.org In this condition, the reduced production of cortisol and aldosterone (B195564) can lead to salt-wasting crises. researchgate.netkarger.com The buildup of Δ5-steroids like 17α-hydroxypregnenolone leads to an increase in its metabolite, pregnenetriol. annualreviews.orgkarger.comscispace.com

The regulation of HSD3B2 expression is complex and involves multiple signaling pathways activated by growth factors, cytokines, and steroids. nih.gov In the adrenal cortex, the expression of HSD3B2 is decreased in the zona reticularis, which, in conjunction with increased cytochrome b5 (CYB5A) expression, favors the Δ5 pathway leading to the production of DHEA. nih.govd-nb.info

Sulfation and Desulfation of this compound and Precursors

Sulfation and desulfation are crucial biochemical processes that modulate the biological activity of steroids. bioscientifica.comnih.gov These reactions are catalyzed by sulfotransferases (SULTs) and steroid sulfatase (STS), respectively. portlandpress.com

Role of Sulfotransferase Type 2A1 (SULT2A1) in Delta 5-Steroid Sulfation (e.g., Pregnenolone Sulfate, 17α-Hydroxypregnenolone Sulfate, this compound Sulfate)

Sulfotransferase type 2A1 (SULT2A1) is a key enzyme responsible for the sulfation of a wide array of steroids, primarily those in the Δ5 pathway. nih.govnih.gov It is highly expressed in the adrenal cortex, particularly the zona reticularis, as well as in the liver. nih.govuniprot.orgoup.comfrontiersin.org SULT2A1 catalyzes the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3β-hydroxyl group of Δ5-steroids. nih.govuniprot.org

The primary substrates for SULT2A1 in the adrenal gland include pregnenolone, 17α-hydroxypregnenolone, and DHEA, converting them into pregnenolone sulfate (PregS), 17α-hydroxypregnenolone sulfate (17OHPregS), and DHEA sulfate (DHEAS), respectively. nih.govnih.govoup.com DHEAS is the most abundant steroid in human circulation, highlighting the significant activity of SULT2A1. nih.govoup.com While not as extensively studied, this compound can also be sulfated, forming this compound sulfate. oup.com The sulfation of these steroids increases their water solubility, facilitating their transport in the bloodstream and subsequent excretion. uniprot.orggenecards.org

The expression and activity of SULT2A1 are critical for maintaining steroid homeostasis. uniprot.org In the adrenal zona reticularis, the high expression of SULT2A1, along with the necessary PAPS synthase, ensures the efficient sulfation of DHEA. oup.combham.ac.uk

Enzymatic Hydrolysis of Steroid Sulfates by Steroid Sulfatase

Steroid sulfatase (STS), also known as steryl-sulfatase, is the enzyme responsible for hydrolyzing the sulfate group from various steroid sulfates, converting them back to their unconjugated forms. oup.comnih.govnih.gov This enzyme is widely distributed throughout the body and is found in the endoplasmic reticulum of cells. frontiersin.orgnih.govwikipedia.org

STS acts on a broad range of substrates, including DHEAS, estrone (B1671321) sulfate, pregnenolone sulfate, and cholesterol sulfate. frontiersin.orgwikipedia.orgwjgnet.com The hydrolysis of these sulfated steroids by STS is a critical step in regulating the local availability of biologically active hormones. oup.comnih.gov For example, the conversion of DHEAS to DHEA and estrone sulfate to estrone provides the necessary precursors for the synthesis of potent androgens and estrogens in peripheral tissues. oup.comnih.gov

The activity of STS has significant implications in both normal physiology and in pathological conditions, such as hormone-dependent cancers. nih.govnih.govcas.cz Increased STS expression has been observed in breast tumors, where it contributes to the local production of estrogens that can stimulate tumor growth. nih.gov

Endocrine Homeostasis and Adrenal Cortex Function

The normal human adrenal gland is capable of synthesizing this compound sulfate. nih.govthegoodscentscompany.com Steroidogenesis in the adrenal cortex begins with cholesterol, which is converted to pregnenolone, the common precursor for all steroid hormones. frontiersin.org Pregnenolone then enters one of two main pathways: the delta-4 or the delta-5 pathway. gfmer.chnumberanalytics.com The delta-5 pathway involves the conversion of pregnenolone to 17α-hydroxypregnenolone, a direct precursor to this compound. gfmer.chnumberanalytics.com

The production of delta-5 steroids, including this compound, occurs under both basal (resting) and stimulated conditions. While specific quantitative data on the basal production rates of this compound are not extensively detailed in current literature, its presence in urine under normal physiological conditions suggests a continuous, albeit low-level, synthesis. nih.gov In certain endocrine conditions, such as some forms of congenital adrenal hyperplasia (CAH), the urinary excretion of this compound is notably elevated, indicating its production and release from the adrenal glands. nih.govnih.govcloudfront.net For instance, in 3β-hydroxysteroid dehydrogenase deficiency, a form of CAH, there is a characteristic overproduction of Δ5-steroids, leading to increased urinary levels of this compound. nih.govnih.govcloudfront.netannualreviews.org

Studies analyzing steroid profiles in adrenal vein blood have provided insights into the stimulated production of related Δ5-steroids. For example, pregnenolone sulfate (PregS), a sulfated form of the primary precursor, shows a significant increase in concentration in the adrenal vein following stimulation. nih.govoup.com

The production of delta-5 steroids by the adrenal cortex is principally regulated by the adrenocorticotropic hormone (ACTH), which is secreted by the pituitary gland. numberanalytics.combasicmedicalkey.com ACTH stimulates the adrenal cortex by binding to its receptors, which triggers a cascade of intracellular events leading to increased steroidogenesis. frontiersin.org A primary and immediate effect of ACTH is the enhanced conversion of cholesterol to pregnenolone, the initial and rate-limiting step in adrenal steroid synthesis. frontiersin.org

This ACTH-driven increase in pregnenolone availability subsequently fuels the entire steroidogenic pathway, including the delta-5 pathway. In conditions of impaired cortisol synthesis, such as in CAH, the lack of negative feedback from cortisol leads to chronically elevated ACTH levels. glowm.com This sustained ACTH stimulation results in adrenal hyperplasia and a significant overproduction of steroid precursors proximal to the enzymatic block. glowm.com

In the case of 3β-hydroxysteroid dehydrogenase deficiency, the enzymatic step that converts Δ5-steroids to Δ4-steroids is impaired. annualreviews.org Consequently, under ACTH stimulation, there is a marked accumulation and secretion of Δ5-steroids, including 17α-hydroxypregnenolone, which is then metabolized to this compound. annualreviews.org An ACTH stimulation test is a key diagnostic tool for this condition, as it highlights the adrenal gland's exaggerated production of Δ5-steroids. annualreviews.org Studies have shown that ACTH stimulation leads to unequivocally higher serum levels of 17-hydroxypregnenolone in individuals with this deficiency. researchgate.net While direct measurements of this compound response to ACTH are less commonly reported, the established pathway indicates that its production is indirectly but strongly influenced by ACTH through the increased availability of its precursors.

Contribution to Neurosteroidogenesis and Central Nervous System Function

Neurosteroids are steroids that are synthesized de novo in the brain, or accumulate in the brain, and can modulate neuronal function. Pregnenolone is a primary neurosteroid, and its metabolism within the central nervous system (CNS) gives rise to a variety of other neuroactive steroids. nih.govresearchgate.net

This compound is a metabolite of pregnenolone, placing it within the intricate network of neurosteroid pathways. The brain possesses the necessary enzymatic machinery to metabolize pregnenolone. nih.gov For instance, brain microsomes can convert pregnenolone and dehydroepiandrosterone (DHEA) to their 7α-hydroxylated derivatives. pnas.orgportlandpress.com Astrocytes and neurons have been shown to express the enzymes required for the synthesis of DHEA from pregnenolone, indicating that key steps of the delta-5 pathway are active within the CNS. oup.com

The metabolism of pregnenolone in the brain can lead to the formation of various compounds, including progesterone and allopregnanolone, which have known effects on neurotransmitter systems, particularly the GABA-A receptor. nih.gov As a downstream metabolite of pregnenolone, this compound is part of this neurosteroid cascade, though its specific metabolic fate and the full extent of its pathways within the brain are still areas of active investigation.

Emerging research suggests that pregnenolone and its derivatives, including this compound, may have significant modulatory effects on various aspects of neural development and function. Pregnenolone itself has been shown to influence myelination, neuroinflammation, neurotransmission, and neuroplasticity. researchgate.net A synthetic analog of pregnenolone has been found to promote microtubule dynamics and neural development. researchgate.net

More directly, this compound has been reported to exhibit neuroprotective effects. Research suggests that it can achieve these effects by reducing inflammation and promoting the survival of neuronal cells. Furthermore, there is preliminary evidence that this compound may have antidepressant properties, potentially by increasing the levels of certain neurotransmitters in the brain. These findings point towards a potential role for this compound in maintaining neuronal health and function, though further research is needed to fully elucidate these mechanisms.

Immune System Modulation and Inflammatory Processes

There is growing evidence that steroids, including those of the delta-5 series, can interact with and modulate the immune system. Pregnenolone, the precursor to this compound, is known to be synthesized in lymphocytes and acts as an anti-inflammatory molecule to maintain immune homeostasis. researchgate.net

This compound itself has been shown to possess anti-inflammatory properties. It has been suggested that it can inhibit the production of certain pro-inflammatory molecules in the body. This aligns with the broader understanding of many steroid hormones as modulators of inflammation. The sulfated form, pregnenetriol sulfate, has also been linked to inflammatory responses, suggesting a complex regulatory role for this family of compounds in inflammatory processes. biorxiv.org The precise mechanisms through which this compound exerts its immunomodulatory effects are an area of ongoing research.

Indirect Immunomodulatory Linkages via DHEA and Pregnenolone

While direct immunomodulatory actions of this compound are not extensively documented, its metabolic precursors, dehydroepiandrosterone (DHEA) and pregnenolone, are known to have effects on the immune system. DHEA, a major adrenal steroid, and its sulfated form, DHEA-S, are recognized for their roles in modulating immune responses. Pregnenolone is a precursor for the synthesis of many steroid hormones and is also known to have neurosteroid and anti-inflammatory effects. biorxiv.org The metabolic pathway from cholesterol to pregnenolone is the initial step in steroid hormone biosynthesis. biorxiv.org

Androgens, which are downstream metabolites of DHEA, have been suggested to suppress inflammation. biorxiv.org This suggests that fluctuations in the levels of DHEA and pregnenolone could indirectly influence immune function, and by extension, the metabolic pathways involving this compound.

Emerging Evidence for Anti-inflammatory Effects

Recent research has begun to shed light on the potential anti-inflammatory properties of pregnenetriol. One study found an inverse relationship between pregnenetriol levels and nasal inflammatory immune mediators, specifically interleukin-13 (IL-13) and granulocyte-macrophage colony-stimulating factor (GM-CSF). researchgate.net This finding points towards a possible anti-inflammatory role for pregnenetriol, similar to that observed with DHEA. researchgate.net

Inflammatory mediators like GM-CSF are involved in the allergic inflammation process in the nasal mucosa, where they can stimulate neutrophils to act as antigen-presenting cells and activate T cells. nih.gov The activated T cells then release other cytokines, such as IL-5, which recruit and activate eosinophils, contributing to nasal hyperactivity and inflammation. nih.gov The inverse association with these key inflammatory players suggests a potential modulatory role for pregnenetriol in such inflammatory cascades.

Reproductive Physiology Context

Implications in Hirsutism and Ovarian Disorders

The measurement of urinary this compound has shown diagnostic significance in the context of hirsutism and ovarian disorders. nih.gov In a study involving women with idiopathic hirsutism, urinary levels of this compound were found to be significantly higher compared to normal controls. nih.govscispace.com

Notably, in a subset of these women with elevated this compound and pregnanetriol, further investigation revealed the presence of polycystic ovary syndrome (PCOS). nih.gov Following surgical intervention (wedge resection), the urinary excretion of these steroids returned to normal levels. nih.gov This suggests a strong correlation between elevated this compound and certain ovarian pathologies.

The underlying mechanism often relates to enzymatic deficiencies in steroidogenesis. For instance, a deficiency in the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme leads to an accumulation of Δ5 steroids, including pregnenolone, 17-hydroxypregnenolone, and DHEA, as their conversion to Δ4 steroids is impaired. clinicalgate.com This can result in conditions like congenital adrenal hyperplasia (CAH), where the lack of cortisol production leads to increased ACTH secretion and subsequent overproduction of precursor steroids. annualreviews.org In some forms of CAH, elevated urinary this compound is a key diagnostic marker. jci.orgnih.gov

The nonclassic, or late-onset, form of 3β-HSD deficiency can present with signs of virilization, such as hirsutism, in females after adrenarche or during puberty, and may be an underdiagnosed cause of such symptoms. clinicalgate.com

Urinary Steroid Levels in Hirsutism

SteroidFinding in Hirsute WomenAssociated Condition
This compoundSignificantly higher mean excretion values compared to normal women. nih.govPolycystic Ovary Syndrome (PCOS) nih.gov
PregnanetriolElevated values in some patients. nih.govPolycystic Ovary Syndrome (PCOS) nih.gov

Clinical Research Applications and Pathophysiological Associations of Delta 5 Pregnenetriol

Congenital Adrenal Hyperplasia (CAH) Diagnostics and Monitoring

Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by impaired cortisol synthesis due to deficiencies in enzymes involved in steroidogenesis. The measurement of Delta 5-Pregnenetriol and its ratios to other steroids is a cornerstone in the differential diagnosis of various forms of CAH.

21-Hydroxylase Deficiency (CYP21A2) as a Primary Indicator of Elevated Levels

In the most common form of CAH, 21-hydroxylase deficiency, the enzymatic block leads to the accumulation of steroid precursors proximal to the deficient enzyme. This results in the shunting of these precursors into alternative metabolic pathways. Consequently, there is an increased production of 17α-hydroxypregnenolone, which is then metabolized to this compound. Therefore, elevated urinary levels of this compound serve as a key biochemical marker, reflecting the diversion of steroid precursors away from the blocked 21-hydroxylase-dependent pathways. rupahealth.com The measurement of urinary pregnanetriol (B129160), a metabolite of 17-hydroxyprogesterone, is also crucial in monitoring the therapeutic control of CYP21A2 deficiency. nih.govnih.govfrontiersin.orgresearchgate.net

3β-Hydroxysteroid Dehydrogenase Deficiency (HSD3B2) and Altered Delta 5/Delta 4 Ratios

In CAH due to 3β-hydroxysteroid dehydrogenase (3β-HSD) deficiency, the conversion of Delta 5 steroids to Delta 4 steroids is impaired. This enzymatic block is crucial for the synthesis of all three classes of adrenal steroids: mineralocorticoids, glucocorticoids, and sex steroids. medscape.commedscape.com The deficiency leads to a characteristic accumulation of Delta 5 steroids, including pregnenolone (B344588), 17-hydroxypregnenolone, and dehydroepiandrosterone (B1670201) (DHEA). medscape.comnih.gov A hallmark of this condition is a markedly elevated ratio of Delta 5 to Delta 4 steroids. nih.govnih.govoup.com Specifically, an increased plasma ratio of 17-hydroxypregnenolone to 17-hydroxyprogesterone is a key diagnostic indicator. medscape.comnih.gov While an elevated ratio of Delta 5 to Delta 4 steroids is a primary biological parameter, a plasma level of 17-hydroxypregnenolone greater than 100 nmol/L after ACTH stimulation is now considered a more accurate criterion for diagnosis. nih.gov

P450 Oxidoreductase Deficiency (POR) and Elevated Metabolite Ratios

P450 oxidoreductase (POR) deficiency is a complex form of CAH that affects the function of multiple steroidogenic enzymes, including CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP21A2 (21-hydroxylase). nih.gov This combined enzymatic impairment leads to a unique urinary steroid profile characterized by the elevation of various metabolites. In patients with POR deficiency, there is a notable increase in pregnanediol, pregnanetriolone, and pregnanetriol. oup.comoup.comnih.gov The diagnostic urinary steroid profile in POR deficiency shows a combined impairment of CYP17A1 and CYP21A2 activities, with significantly elevated metabolites associated with both 17α-hydroxylase and 21-hydroxylase deficiencies. nih.govnih.gov

Differential Diagnostic Value of this compound and Pregnanetriol Ratios in CAH Subtypes

The measurement of both this compound and pregnanetriol, and specifically their ratio, holds significant value in distinguishing between different subtypes of CAH. While pregnanetriol is more characteristic of 21-hydroxylase deficiency, its measurement alone is not sufficient for a definitive diagnosis. nih.gov However, the ratio of this compound to pregnanetriol is a critical diagnostic tool. In 21-hydroxylase deficiency, this ratio is consistently and considerably below 1.0. Conversely, in 3β-hydroxysteroid dehydrogenase deficiency, the ratio is always above 1.0. nih.gov This clear distinction allows for the accurate differentiation of these two forms of CAH through the analysis of these urinary steroid metabolites. nih.gov

Adrenocortical Tumors and Malignancy Assessment

The analysis of steroid hormone profiles, including the precursors of this compound, is an emerging and valuable tool in the assessment of adrenocortical tumors and the differentiation of benign from malignant growths.

Diagnostic Utility in Adrenocortical Carcinoma (ACC) Differentiation

Urinary steroid profiling by gas chromatography/mass spectrometry (GC/MS) has shown considerable promise as a non-invasive biomarker tool for differentiating benign adrenocortical adenomas (ACA) from malignant adrenocortical carcinomas (ACC). endocrine-abstracts.orgnih.gov ACC often exhibits a distinct steroid pattern characterized by the increased excretion of various steroid precursors. endocrine-abstracts.org Studies have demonstrated that patients with ACC have significantly higher urinary excretion of androgen precursor metabolites, including pregnenediol (B129514) and pregnenetriol (5-PT), which is this compound. nih.gov Machine learning analyses of urinary steroid metabolomics have identified a "malignant steroid fingerprint" for ACC, which includes metabolites of 17OH-pregnenolone, the direct precursor to this compound. nih.govunito.itoup.com This approach has demonstrated high sensitivity and specificity in distinguishing ACC from benign adrenal tumors, highlighting the diagnostic potential of monitoring these steroid pathways. unito.itresearchgate.netrug.nloup.com

Prognostic and Monitoring Role in Post-Surgical Recurrence of ACC

Adrenocortical carcinoma (ACC) is an aggressive malignancy with a high rate of recurrence following surgical removal of the primary tumor. Post-operative surveillance is critical for early detection of recurrent disease, which may improve patient outcomes. Urinary steroid metabolomics, which involves the comprehensive analysis of steroid metabolites by gas chromatography–mass spectrometry (GC-MS), has emerged as a promising non-invasive tool for monitoring these patients.

Within this context, this compound has been identified as a key component of a "malignant steroid fingerprint" that can help distinguish ACC from benign adrenal adenomas. mdpi.comjst.go.jp Research has shown that patients with ACC often exhibit a distinct pattern of steroid excretion characterized by the inefficient conversion of steroid precursors, leading to an accumulation of metabolites such as this compound. mdpi.com

Studies utilizing urinary steroid profiling have demonstrated its potential to predict recurrence before it is evident on imaging. rupahealth.com One study identified this compound as one of the most informative steroid markers for discriminating between malignant and benign adrenal tumors. rupahealth.com Specifically, patients with ACC showed significantly increased Z scores for urinary this compound compared to controls. rupahealth.com The monitoring of a panel of steroid metabolites, including precursors in the 5-ene pathway like this compound, can signal the presence of residual or recurrent malignant tissue. mdpi.comnih.gov Following complete surgical resection, a decrease in these characteristic metabolites is expected; a subsequent rise during follow-up is highly suggestive of disease recurrence, sometimes preceding radiological evidence by several months. jst.go.jp

Table 1: Role of this compound in ACC Surveillance

Application Finding Clinical Implication
Diagnosis Part of a "malignant steroid fingerprint" that distinguishes ACC from benign tumors with high sensitivity and specificity. mdpi.comjst.go.jp Aids in the initial diagnosis and characterization of adrenal masses.
Monitoring Elevated levels post-surgery, or a rise from baseline, are associated with recurrent disease. mdpi.comrupahealth.com Allows for non-invasive surveillance and early detection of recurrence.

| Prognosis | The pattern of steroid excretion, including elevated this compound, is indicative of tumor biology. | May provide prognostic information, although this is part of a broader profile. |

Other Endocrine Disorders and Metabolic Dysregulation

This compound measurement has demonstrated diagnostic importance in the evaluation of women with idiopathic hirsutism who are suspected of having an underlying ovarian disorder. synnovis.co.uk In a study of 90 women with idiopathic hirsutism, the mean urinary excretion of this compound was significantly higher compared to a control group of 90 normal women. synnovis.co.uk

Crucially, in 8 of the hirsute patients, the levels of both pregnanetriol and this compound were notably elevated above normal values. synnovis.co.uk This biochemical finding prompted further gynecological investigation, which led to a diagnosis of Polycystic Ovary Syndrome (PCOS) in these individuals. The diagnosis was subsequently confirmed after wedge resection of the ovaries, and post-operatively, the urinary excretion of this compound returned to normal levels. synnovis.co.uk This indicates that elevated urinary this compound can serve as a valuable indicator for underlying PCOS in the hirsute patient, guiding further diagnostic workup. synnovis.co.uk

Establishing precise, age-stratified reference ranges for urinary steroid metabolites in children is challenging, and universally accepted normal values for this compound are not widely established in the available literature. nih.gov The analysis is typically performed by gas chromatography-mass spectrometry (GC-MS) as part of a comprehensive urinary steroid profile. nih.govsheffieldchildrens.nhs.uk

Despite the lack of specific reference tables, the clinical utility of this compound measurement in pediatrics is recognized, particularly in the diagnosis of specific inborn errors of steroid metabolism. For instance, the ratio of this compound to pregnanetriol is a key marker for distinguishing between 21-hydroxylase deficiency and 3-beta-hydroxysteroid dehydrogenase deficiency, two forms of congenital adrenal hyperplasia (CAH). In 21-hydroxylase deficiency, this ratio is considerably below 1.0, whereas in 3-beta-hydroxysteroid dehydrogenase deficiency, it is always above 1.0. This highlights that a basal level of this compound excretion is a normal physiological finding in children.

Furthermore, studies in infants have explored excretion patterns. One birth cohort study demonstrated that higher urinary levels of pregnenetriol (5-pregnene-3β,17α,20α-triol) during the first year of life were associated with a lower risk of developing childhood asthma, suggesting a role for this steroid metabolite in early life immune development.

The fetal adrenal gland, particularly its large fetal zone, is a primary source of steroid production during gestation. This zone is responsible for producing high amounts of C19 steroids, predominantly dehydroepiandrosterone (DHEA) and its sulfated form (DHEA-S), which are precursors for this compound. The fetal adrenal gland has characteristically low levels of the 3β-hydroxysteroid dehydrogenase enzyme, which directs steroid synthesis down the delta-5 pathway.

In preterm infants, the fetal adrenal pathways remain active after birth, and the involution of the fetal zone does not occur until the infant reaches term-equivalent age. This process appears to be triggered by postmenstrual age rather than the event of birth itself. Consequently, preterm infants, especially those born before 30 weeks of gestation, exhibit urinary steroid profiles dominated by metabolites from the fetal zone. Excretion rates of C19-steroids can be up to ten times higher than those of C21-steroids (glucocorticoid and mineralocorticoid metabolites). This persistently high level of delta-5 steroid precursors, leading to metabolites like this compound, is a hallmark of steroid maturation in the premature infant and may have biological significance, with some research suggesting a potential role in endogenous neuroprotection.

Metabolic dysfunction-associated fatty liver disease (MAFLD), formerly known as non-alcoholic fatty liver disease (NAFLD), is closely linked to metabolic syndrome, obesity, and insulin (B600854) resistance. While the roles of various other steroid hormones, including glucocorticoids and sex steroids, in the pathogenesis of MAFLD are under investigation, a direct association between this compound and MAFLD has not been established in the reviewed scientific literature. Current research on steroid involvement in MAFLD focuses on hormones that directly influence insulin resistance, lipid metabolism, and inflammation, but specific data on this compound is lacking.

Systemic Disease Associations

Beyond its role in ACC and PCOS, this compound levels are clinically significant in other systemic diseases, most notably congenital adrenal hyperplasia (CAH). CAH is a group of genetic disorders affecting the adrenal glands' ability to produce steroid hormones. The measurement of this compound is crucial for the differential diagnosis of two forms of CAH. As previously mentioned, the ratio of urinary this compound to pregnanetriol can effectively distinguish 3-beta-hydroxysteroid dehydrogenase deficiency from the more common 21-hydroxylase deficiency.

A more recent and novel association has been identified between infant urinary steroid excretion and the later development of systemic allergic disease. A 2022 study of a birth cohort found that higher urinary levels of pregnenetriol (5-pregnene-3β,17α,20α-triol) during infancy were associated with a significantly lower risk of developing childhood asthma by age 5. This finding suggests that metabolites of the delta-5 steroid pathway may play a role in the maturation of the immune system and could have a protective effect against the development of atopic diseases.

Table 2: Summary of Systemic Disease Associations for this compound

Disease Association Clinical Relevance
Congenital Adrenal Hyperplasia (CAH) The ratio of this compound to Pregnanetriol is altered depending on the specific enzyme deficiency. Essential for the differential diagnosis of different forms of CAH.

| Childhood Asthma | Higher urinary levels in infancy are associated with a lower risk of developing asthma by age 5. | Suggests a potential role in early-life immunomodulation and disease prevention. |

Compound Reference Table

Compound Name Abbreviation
This compound 5-PT
17-hydroxypregnenolone
Pregnanetriol
Dehydroepiandrosterone DHEA
Dehydroepiandrosterone sulfate (B86663) DHEA-S
Tetrahydro-11-deoxycortisol THS

Childhood Asthma Development

Recent research has illuminated a significant association between urinary levels of this compound in infancy and the subsequent development of childhood asthma. A birth cohort study demonstrated that higher urinary concentrations of pregnenetriol disulfate, a form of this compound, during the first year of life were associated with lower odds of an asthma diagnosis at ages 5 and 6.

The study's untargeted metabolomics approach identified pregnenetriol as one of two adrenal steroid metabolites significantly associated with asthma development. After adjusting for multiple testing, pregnenetriol disulfate showed a statistically significant association with childhood asthma at age 5. This association was observed to be concentration-dependent, with increased levels of the metabolite corresponding to a decreased risk of asthma.

The levels of pregnenetriol disulfate were noted to surge shortly after birth, peaking at approximately two months of age before declining. This temporal pattern aligns with the "mini puberty" period, a phase of temporary activation of the hypothalamic-pituitary-gonadal axis in newborns. The immunomodulatory properties of adrenal steroid metabolites are thought to contribute to their potential influence on asthma development. For instance, some androgens have been shown to decrease the numbers of lung innate lymphoid cells (ILC2s) and their expression of interleukin-5 (IL-5) and interleukin-13 (IL-13), which are key cytokines in allergic inflammation.

Table 1: Association of Infant Urinary Pregnenetriol Disulfate with Childhood Asthma

Finding Details Significance
Association Higher urinary pregnenetriol disulfate levels in infancy are linked to lower odds of childhood asthma at ages 5 and 6. Suggests a protective role of this steroid metabolite in asthma development.
Statistical Significance The association with asthma at age 5 was significant after multiple testing adjustments (q-value=0.07). Reinforces the validity of the observed association.
Concentration-Dependence The protective association was found to be dependent on the concentration of pregnenetriol disulfate. Indicates a dose-response relationship.
Temporal Pattern Urinary levels peak around 2 months of age, coinciding with "mini puberty." Provides a physiological context for the observed hormonal influence.

Lung Adenocarcinoma (LUAD) Risk

Direct research specifically investigating the role of this compound in the risk of lung adenocarcinoma (LUAD) is limited in currently available scientific literature. However, broader research into the involvement of steroid hormones and their metabolic pathways in non-small cell lung cancer (NSCLC), of which adenocarcinoma is a major subtype, provides a context for potential relevance.

Steroid hormones, including estrogens and androgens, are known to have various effects on cell proliferation, differentiation, and apoptosis, processes that are dysregulated in cancer. The expression of receptors for these hormones has been identified in lung cancer tissues, suggesting that these signaling pathways may be active in the lung tumor microenvironment.

While a direct link between this compound and LUAD has not been established, it is noteworthy that a much older study from 1950 reported the excretion of this compound in a patient with adrenocortical carcinoma. Although this is a different type of cancer, it highlights that altered steroid metabolism can be a feature of malignancy. Given that this compound is an intermediate in the synthesis of various steroid hormones, any alterations in its metabolism could potentially influence the levels of downstream hormones that may have an impact on lung cancer cells. Further research is needed to explore whether this compound itself has any direct biological activity in lung adenocarcinoma cells or if its levels are altered in patients with this disease.

Long COVID Syndrome and Recovery Factors

There is currently no direct evidence from clinical studies specifically implicating this compound in Long COVID syndrome or its recovery. However, emerging research suggests a potential involvement of the adrenal glands and steroid hormone dysregulation in the pathophysiology of Long COVID. This provides a basis for hypothesizing a potential role for precursors in the steroid synthesis pathway, such as this compound.

Several studies have pointed towards adrenal insufficiency and hypocortisolism (low cortisol levels) as potential contributors to the persistent symptoms experienced by some individuals after a SARS-CoV-2 infection, such as fatigue and "brain fog". The SARS-CoV-2 virus has been shown to potentially impact the adrenal glands, which are responsible for producing a variety of steroid hormones.

Given that this compound is a precursor in the adrenal synthesis of cortisol and other steroid hormones, it is plausible that disruptions in adrenal function could lead to altered levels of this metabolite. A study on COVID-19 patients revealed that alterations in steroid hormone levels were correlated with disease severity. While this study did not specifically measure this compound, it supports the general concept of steroid hormone dysregulation in the context of SARS-CoV-2 infection. Future research focusing on a comprehensive profiling of steroid hormone precursors, including this compound, in patients with Long COVID could provide valuable insights into the underlying mechanisms and potentially identify new biomarkers or therapeutic targets.

Table 2: Adrenal Steroid Dysregulation in COVID-19 and Long COVID

Condition Observed Alterations Potential Implication for this compound
Severe COVID-19 Alterations in various steroid hormone levels correlated with disease severity. As a precursor, levels of this compound may be affected, influencing the downstream steroid profile.
Long COVID Syndrome Reports of adrenal insufficiency and hypocortisolism in some patients. Dysfunctional adrenal synthesis could lead to altered metabolism and levels of this compound.

Advanced Analytical Methodologies for Delta 5 Pregnenetriol Quantification in Research

Chromatographic Techniques for Steroid Profiling

Chromatographic methods coupled with mass spectrometry are the cornerstone of modern steroid analysis, providing the necessary selectivity and sensitivity to differentiate and quantify structurally similar steroid isomers.

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the comprehensive analysis of urinary steroid profiles. rug.nlnih.gov This method is particularly useful for identifying inborn errors of steroid metabolism. semanticscholar.org The process typically involves several key steps. First, the steroid conjugates in the urine are enzymatically hydrolyzed to release the free steroids. This is followed by an extraction of the free steroids from the sample matrix. A crucial step in GC-MS analysis of steroids is derivatization. nih.gov This chemical modification, often involving the formation of methyloxime-trimethylsilyl (MO-TMS) derivatives, increases the volatility and thermal stability of the steroids, making them amenable to gas chromatographic separation. mdpi.com

Once derivatized, the sample is injected into the gas chromatograph, where the different steroids are separated based on their boiling points and interaction with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification and quantification. nih.gov GC-MS has been successfully used to identify a wide array of steroid metabolites, including Δ5-Pregnenetriol, and is considered a sensitive and specific method for the differential diagnosis of adrenocortical tumors. nih.gov

Table 1: Overview of GC-MS in Steroid Analysis

Step Description Purpose
Sample Preparation Enzymatic hydrolysis of steroid conjugates. To release free steroids for analysis.
Extraction Liquid-liquid or solid-phase extraction. To isolate steroids from the biological matrix.
Derivatization Formation of volatile derivatives (e.g., MO-TMS ethers). To improve chromatographic separation and detection.
GC Separation Separation of steroids based on volatility and column interaction. To resolve individual steroid compounds.

| MS Detection | Ionization and mass analysis of separated steroids. | For identification and quantification of analytes. |

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), often referred to as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the analytical method of choice for the targeted quantification of steroids in various biological fluids. mdpi.com This technique offers high sensitivity, specificity, and the ability to measure multiple steroids simultaneously. mdpi.comnih.gov Unlike GC-MS, LC-MS/MS analysis of steroids often does not require a derivatization step, simplifying sample preparation. uzh.ch

In LC-MS/MS, the sample is first subjected to a liquid chromatographic separation, which resolves the different steroid compounds. The separated analytes then enter the tandem mass spectrometer. The first mass spectrometer (MS1) selects the precursor ion of the target steroid, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, enabling accurate quantification even at low concentrations. nih.gov LC-MS/MS methods have been developed and validated for the quantification of a panel of deconjugated urinary steroids, including Δ5-Pregnenetriol, to aid in the differential diagnosis of adrenal tumors. nih.govresearchgate.net

Table 2: Key Features of LC-MS/MS for Steroid Quantification

Feature Advantage
High Sensitivity Enables the detection of low-concentration steroids.
High Specificity Minimizes interferences from other compounds in the matrix.
Multiplexing Capability Allows for the simultaneous measurement of multiple steroids.

| Simplified Sample Prep | Often does not require derivatization. |

Spectrophotometric Methods

While chromatographic techniques are now more common, spectrophotometric methods have also been used for the estimation of Δ5-Pregnenetriol. nih.gov One such method involves the formation of derivatives with 80% sulfuric acid, which can then be quantified using spectrophotometry. nih.gov The specificity of this colorimetric method can be verified by comparing the results with those obtained from gas chromatography. nih.gov Although less specific than mass spectrometric methods, spectrophotometry can be a useful tool, particularly when coupled with other analytical techniques for validation. nih.gov

Sample Collection and Preparation for Steroid Metabolomics

The reliability of any steroid quantification method is highly dependent on the proper collection and preparation of the biological samples.

Urine is a common biological matrix for steroid metabolomics as it provides a non-invasive way to assess steroid production over a period of time. Both 24-hour and spot urine samples are utilized in research. A 24-hour urine collection provides a comprehensive overview of steroid excretion throughout the day. nih.gov Spot urine samples, often the first morning void, can also provide valuable information and are sometimes correlated with 24-hour excretion levels for certain metabolites. nih.gov

Sample preparation for urinary steroid analysis typically involves enzymatic hydrolysis with β-glucuronidase and sulfatase to cleave the conjugated groups from the steroids. nih.gov Following hydrolysis, the free steroids are extracted using techniques such as solid-phase extraction (SPE). rug.nlnih.govresearchgate.net This step is crucial for removing interfering substances and concentrating the analytes before instrumental analysis.

Serum and plasma are also valuable matrices for steroid analysis, providing a snapshot of the circulating steroid levels at a specific time point. The preparation of serum and plasma samples for steroid analysis often involves a protein precipitation step, commonly using methanol, to remove the bulk of the proteins. nih.gov Following protein removal, a liquid-liquid extraction or solid-phase extraction may be employed to further purify and concentrate the steroid analytes. uzh.chprotocols.iofrontiersin.org The choice of extraction method depends on the specific steroids being analyzed and the sensitivity requirements of the analytical method.

Considerations for Clinical Research (e.g., medication effects)

In clinical research involving the quantification of delta 5-Pregnenetriol, a critical consideration is the potential impact of medications on the steroid profile. Glucocorticoid therapy, a cornerstone in the management of conditions like Congenital Adrenal Hyperplasia (CAH), significantly influences the hypothalamic-pituitary-adrenal (HPA) axis and, consequently, steroidogenesis. Synthetic glucocorticoids suppress the production of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), leading to reduced stimulation of the adrenal cortex. nih.gov This suppression results in decreased production of endogenous steroids, including this compound.

Urinary steroid profiling is a valuable tool for monitoring these effects. scispace.com Studies have shown that systemic administration of synthetic glucocorticoids, such as prednisone, betamethasone, and triamcinolone (B434) acetonide, leads to a discernible decrease in the excretion rates of various steroid metabolites. msstate.eduresearchgate.net This is a direct consequence of the therapy's intended effect of reducing the overproduction of adrenal androgens and other steroid precursors. Therefore, when quantifying this compound in a clinical research setting, it is imperative to meticulously document the patient's medication history, including the specific glucocorticoid used, its dosage, and the duration of treatment.

The timing of sample collection in relation to medication administration is another crucial factor. Long-term glucocorticoid use can lead to adrenocortical atrophy, and abrupt cessation can precipitate an Addisonian crisis. nih.gov If a baseline, untreated steroid profile is required, a carefully managed withdrawal period, under strict medical supervision, is necessary to allow for the recovery of adrenal function. Research indicates that while cortisol synthesis may recover within a year of stopping long-term suppression, the recovery of adrenal androgen production can take significantly longer. nih.gov For patients undergoing treatment, the timing of sample collection should be standardized to either a pre-dose or post-dose window to ensure consistency and allow for meaningful comparisons across subjects and time points.

Furthermore, it is important to be aware that some synthetic glucocorticoids or their metabolites may interfere with analytical assays. While methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high specificity, the potential for cross-reactivity or interference should always be considered and validated. scispace.com For instance, hydrocortisone (B1673445) is chemically identical to cortisol, and its use will be reflected in the measurement of cortisol metabolites. nih.gov Researchers must be able to distinguish between endogenous and exogenous steroids to accurately interpret the steroid profile.

Data Analysis and Interpretation in Steroid Metabolomics

The vast amount of data generated from steroid metabolomics studies necessitates sophisticated data analysis and interpretation strategies. The ultimate goal is to translate complex steroid profiles into clinically meaningful information for diagnosis, monitoring, and treatment of various endocrine disorders.

Application of Steroid Metabolite Ratios for Enzyme Activity Inference

A powerful approach to interpreting steroid metabolomic data is the use of steroid metabolite ratios to infer the activity of specific enzymes involved in steroidogenesis. This is particularly relevant in the diagnosis of congenital adrenal hyperplasia (CAH), a group of autosomal recessive disorders characterized by enzyme deficiencies in the adrenal cortex.

In the context of this compound, its measurement is crucial for the diagnosis of 3β-hydroxysteroid dehydrogenase (3β-HSD) deficiency. This enzyme catalyzes the conversion of Δ5-steroids (pregnenolone, 17-hydroxypregnenolone, and dehydroepiandrosterone) to their respective Δ4-steroid counterparts (progesterone, 17-hydroxyprogesterone, and androstenedione). nih.govnih.govdutchtest.com A deficiency in 3β-HSD leads to an accumulation of Δ5-steroids and their metabolites, including this compound.

The calculation of the ratio of Δ5-steroids to Δ4-steroids is a key diagnostic marker. For instance, a markedly elevated ratio of 17-hydroxypregnenolone to 17-hydroxyprogesterone is a hallmark of 3β-HSD deficiency. nih.govresearchgate.net Similarly, urinary steroid profiling can reveal an increased ratio of this compound to pregnanetriol (B129160), which is indicative of this specific enzyme defect. nih.gov In contrast, in 21-hydroxylase deficiency, the most common form of CAH, the ratio of this compound to pregnanetriol is typically below 1.0, while in 3β-HSD deficiency, this ratio is consistently above 1.0. nih.gov

The following table illustrates the principle of using steroid metabolite ratios for diagnosing different forms of CAH:

Enzyme DeficiencyAccumulated Precursors (Δ5-Steroids)Deficient Products (Δ4-Steroids)Key Diagnostic Ratios
3β-Hydroxysteroid Dehydrogenase Pregnenolone (B344588), 17-Hydroxypregnenolone, DHEAProgesterone (B1679170), 17-Hydroxyprogesterone, AndrostenedioneElevated 17-Hydroxypregnenolone / 17-HydroxyprogesteroneElevated this compound / Pregnanetriol
21-Hydroxylase 17-Hydroxyprogesterone, Progesterone11-Deoxycortisol, DeoxycorticosteroneNormal or Low 17-Hydroxypregnenolone / 17-HydroxyprogesteroneLow this compound / Pregnanetriol

This table provides a simplified representation of key steroid metabolite ratios used in the differential diagnosis of Congenital Adrenal Hyperplasia.

Integration of Machine Learning for Diagnostic Classification

The complexity of steroid profiles, which can involve the measurement of numerous metabolites, lends itself well to the application of machine learning (ML) algorithms for diagnostic classification. ML models can identify subtle patterns and correlations within large datasets that may not be apparent through traditional statistical methods.

In the context of CAH and other adrenal disorders, ML has shown promise in improving diagnostic accuracy and aiding in the interpretation of urinary steroid profiles. msstate.edu Researchers have successfully applied various ML algorithms, such as random forests and support vector machines, to differentiate between normal and abnormal steroid profiles and to classify different types of adrenal pathologies. For example, one study demonstrated that an ML classifier could distinguish between "No significant abnormality" and "?Abnormal" profiles with a high degree of accuracy, achieving a mean area under the ROC curve of 0.955. msstate.edu

Furthermore, multiclass classifiers have been developed to predict the specific biochemical interpretation of a steroid profile with high balanced accuracy. msstate.edu These models can be trained on large datasets of steroid profiles with known clinical diagnoses to learn the characteristic "fingerprint" of each condition. For instance, a machine learning model could be trained to recognize the specific pattern of elevated this compound and other Δ5-steroids that is characteristic of 3β-HSD deficiency.

A study on predicting treatment outcomes in children with CAH using urine steroidomics and machine learning demonstrated the potential of this approach. The model, using sparse partial least squares discriminant analysis (sPLS-DA), was able to predict treatment outcome with an area under the ROC curve (AUC) of 0.88 using only urine metabolite data.

The performance of such machine learning models can be summarized in tables that detail metrics like sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC).

Model TypeApplicationKey Steroid MarkersPerformance Metric (AUC)
sPLS-DA Predicting treatment outcome in CAHPregnanetriol, 17α-hydroxypregnanolone, 17β-estradiol, cortisone, etc.0.88
Random Forest Differentiating normal vs. abnormal urine steroid profilesComprehensive steroid profile0.955

This table showcases the performance of different machine learning models in the analysis of steroid metabolomic data, demonstrating their potential to enhance diagnostic and prognostic capabilities.

The integration of machine learning into steroid metabolomics holds the potential to create powerful, automated, and objective tools to support clinical decision-making in endocrinology.

Future Research Directions and Translational Perspectives

Elucidating Novel Physiological and Pathophysiological Roles

Delta 5-Pregnenetriol, chemically known as 5-pregnene-3β,17α,20α-triol, is a steroid metabolite of 17α-hydroxypregnenolone. Its established role is primarily as an indicator of metabolic disruption in steroid synthesis pathways. The accumulation of its precursors due to enzyme deficiencies is a central aspect of its pathophysiology.

Future research must aim to uncover whether this compound possesses intrinsic biological activities beyond its current recognition as a metabolic intermediate. Investigations could explore potential roles in modulating cellular processes, such as neuroinflammation or immune responses, similar to other neuroactive steroids. Understanding these novel functions is critical to fully appreciate its contribution to both normal physiology and the development of endocrine and other systemic diseases. The primary pathophysiological significance of this compound lies in its utility for diagnosing congenital adrenal hyperplasia (CAH), a group of genetic disorders affecting adrenal steroidogenesis. rupahealth.com

Developing and Validating Advanced Diagnostic and Prognostic Biomarkers

The measurement of this compound is a cornerstone in the diagnosis of specific forms of congenital adrenal hyperplasia (CAH). rupahealth.com Its urinary levels are crucial for distinguishing between 21-hydroxylase deficiency and 3β-hydroxysteroid dehydrogenase deficiency. nih.govnih.gov In 3β-hydroxysteroid dehydrogenase deficiency, a predominance of delta-5-3-beta-hydroxysteroids is typically observed. nih.gov A key diagnostic metric is the ratio of this compound to pregnanetriol (B129160); a ratio significantly above 1.0 is indicative of 3β-hydroxysteroid dehydrogenase deficiency, whereas a ratio considerably below 1.0 suggests 21-hydroxylase deficiency. nih.gov

Beyond CAH, elevated urinary this compound has been identified as a significant biomarker in other endocrine disorders. Studies have shown that its measurement can be of diagnostic importance for women with idiopathic hirsutism who are suspected of having an ovarian disorder. nih.gov In a study of 90 women with idiopathic hirsutism, 8 patients with elevated pregnanetriol and this compound were subsequently diagnosed with polycystic ovary syndrome (PCOS). nih.gov

Furthermore, recent research highlights its potential in oncology, specifically in differentiating benign adrenal adenomas from malignant adrenocortical carcinomas (ACC). One audit of steroid biomarkers found that pregnenetriol was quantifiable in 65% of patients with ACC, compared to only 5% of patients with benign adenomas, suggesting its promise as a differential biomarker. endocrine-abstracts.org

ConditionFindingDiagnostic SignificanceSource
Congenital Adrenal Hyperplasia (CAH)Ratio of this compound to pregnanetriol is >1.0Indicates 3β-hydroxysteroid dehydrogenase deficiency nih.gov
Congenital Adrenal Hyperplasia (CAH)Ratio of this compound to pregnanetriol is <1.0Indicates 21-hydroxylase deficiency nih.gov
Adrenocortical Carcinoma (ACC)Quantifiable in 65% of ACC patients vs. 5% in adenoma patientsPotential biomarker for differentiating malignant from benign adrenal tumors endocrine-abstracts.org
Polycystic Ovary Syndrome (PCOS)Elevated urinary excretion in some women with idiopathic hirsutismAids in the diagnostic workup for suspected PCOS nih.gov

Investigating Pharmacological Modulations Targeting this compound Pathways

Currently, there are no pharmacological agents that directly target the this compound pathway for therapeutic purposes. The modulation of its levels is an indirect consequence of treating the underlying primary disorder. For instance, in CAH, glucocorticoid therapy helps to correct the enzymatic block, thereby normalizing steroidogenesis and reducing the accumulation of this compound. rupahealth.com Similarly, in patients with PCOS who exhibit elevated levels, treatments like wedge resection have been shown to reduce urinary excretion of the compound to normal levels. nih.gov

Future pharmacological research should investigate the possibility of developing therapies that more specifically target the enzymes and pathways leading to the abnormal production of this compound. Such targeted interventions could offer more precise treatment for conditions characterized by its dysregulation, potentially minimizing off-target effects of broader hormonal therapies.

Exploring Interconnections with Other Biological Systems (e.g., Gut Microbiome-Liver Axis)

The gut-liver axis plays a critical role in host metabolism, including the processing of steroids. The gut microbiome is known to be a significant regulator of host xenobiotic biotransformation. nih.gov It can influence steroid hormone homeostasis through various enzymatic actions. mdpi.com The pregnane (B1235032) X receptor (PXR), a nuclear receptor highly expressed in the liver and intestines, is a key sensor for xenobiotics and is involved in the metabolism of steroids and bile acids, forming a crucial link in the gut-liver axis. nih.govnih.gov

While direct evidence linking the gut microbiome to this compound metabolism is currently lacking, the established role of gut bacteria in modifying other steroids suggests a potential interconnection. Future research should explore whether and how the gut microbiota influences the synthesis, metabolism, and excretion of this compound. Understanding this relationship could reveal new therapeutic avenues for modulating its levels through interventions like probiotics, prebiotics, or targeted antibiotic therapies, thereby impacting the endocrine disorders associated with this steroid.

Standardizing Analytical Protocols for Broader Clinical and Research Application

Accurate and reliable measurement of this compound is essential for its clinical utility. Historically, analytical methods included spectrophotometry and gas chromatography (GC), often coupled with mass spectrometry (MS) to ensure specificity. nih.gov However, modern clinical and research settings increasingly rely on more advanced techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid profiling, offering high sensitivity and specificity for quantifying multiple steroids simultaneously. nih.govresearchgate.net Validated LC-MS/MS methods for urinary steroid analysis typically involve several key steps:

Enzymatic Deconjugation: Steroids in urine are often present as sulfate (B86663) and glucuronide conjugates. An enzymatic step using β-glucuronidase/arylsulfatase is required to hydrolyze these conjugates into their free forms. nih.gov

Solid Phase Extraction (SPE): After deconjugation, SPE is used to clean up the sample and concentrate the steroids of interest before analysis. nih.govresearchgate.net

LC-MS/MS Quantification: The extracted steroids are then separated by liquid chromatography and quantified using tandem mass spectrometry, often in the positive electrospray ionization mode. nih.govresearchgate.net

The development and validation of these methods according to international guidelines are crucial for ensuring inter-laboratory consistency and clinical applicability. nih.govresearchgate.net Further efforts are needed to standardize pre-analytical factors, such as sample collection and stability, to ensure the robustness of this compound as a biomarker across diverse clinical and research environments. nih.gov

Analytical MethodDescriptionAdvantagesLimitations
SpectrophotometryMeasurement based on light absorption of steroid derivatives. nih.govRelatively simple and accessible.Lacks specificity; susceptible to interference from other compounds. nih.gov
Gas Chromatography (GC)Separates volatile steroid derivatives based on their physical and chemical properties. Often coupled with MS. nih.govGood separation efficiency and specificity when coupled with MS. nih.govRequires derivatization of steroids; can be complex.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates compounds in a liquid phase followed by highly specific mass-based detection and quantification. nih.govresearchgate.netHigh sensitivity, high specificity, and ability to measure multiple steroids in a single run. researchgate.netprotocols.ioRequires specialized equipment and expertise; higher initial cost.

Q & A

Q. What is the biochemical role of Δ⁵-Pregnenetriol (5-PT) in steroidogenesis, and how can its metabolic pathways be experimentally validated?

Δ⁵-Pregnenetriol (5-PT) is a metabolite of 17-hydroxypregnenolone, a precursor in glucocorticoid and androgen biosynthesis. To validate its pathways, researchers should:

  • Use stable isotope tracing in adrenal or gonadal cell cultures to track 17-hydroxypregnenolone conversion to 5-PT .
  • Quantify intermediates via gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS) with derivatization protocols optimized for polar steroids .
  • Compare urinary 5-PT levels in patients with enzyme deficiencies (e.g., 21-hydroxylase deficiency) to confirm its role in congenital adrenal hyperplasia .

Q. What are the best practices for quantifying Δ⁵-Pregnenetriol in biological samples?

  • Sample Preparation : Use enzymatic hydrolysis (e.g., β-glucuronidase) to release conjugated steroids from urine, followed by solid-phase extraction .
  • Analytical Methods :
  • GC-MS : Ideal for broad steroid profiling due to compatibility with nonpolar metabolites. Requires derivatization (e.g., MSTFA) to enhance volatility .
  • LC-MS : Preferred for high-throughput studies with limited sample volume (e.g., 0.3 mL urine). Offers superior sensitivity for polar steroids without derivatization .
    • Validation : Ensure linearity (R² > 0.99), intra-/inter-day precision (<15% CV), and recovery rates (85–115%) using deuterated internal standards .

Advanced Research Questions

Q. How can conflicting data on Δ⁵-Pregnenetriol’s diagnostic utility in endocrine disorders be resolved?

Contradictions often arise from:

  • Methodological Variability : Cross-validate results using both GC-MS and LC-MS to address platform-specific biases (e.g., ion suppression in LC-MS) .
  • Cohort Heterogeneity : Stratify patient populations by age, sex, and comorbidities using multivariate regression models to isolate 5-PT’s diagnostic specificity .
  • Meta-Analysis : Aggregate data from independent studies (e.g., PRISMA guidelines) to assess pooled sensitivity/specificity and publication bias .

Q. What experimental designs are optimal for studying Δ⁵-Pregnenetriol’s role in adrenal aging or stress response?

  • Longitudinal Cohort Studies : Track urinary 5-PT levels in aging populations with serial sampling to correlate with declining adrenal reserve .
  • In Vitro Models : Expose adrenocortical cells (e.g., H295R line) to oxidative stress inducers (e.g., H₂O₂) and measure 5-PT via LC-MS to assess stress-responsive steroidogenesis .
  • Knockdown Experiments : Use siRNA targeting 17α-hydroxylase (CYP17A1) to disrupt 5-PT synthesis and evaluate compensatory pathways .

Q. How can researchers address the limitations of current Δ⁵-Pregnenetriol assays in large-scale epidemiological studies?

  • Automation : Implement robotic liquid handlers for sample preparation to reduce human error and increase throughput .
  • Multi-Omics Integration : Pair steroid metabolomics with transcriptomic data (e.g., adrenal RNA-seq) to identify regulatory networks influencing 5-PT levels .
  • Machine Learning : Train algorithms on GC-MS/LC-MS datasets to predict 5-PT concentrations from partial or noisy data .

Methodological Considerations

Q. Table 1. Comparison of Analytical Platforms for Δ⁵-Pregnenetriol Quantification

Parameter GC-MS LC-MS
Sample Volume ≥10 mL urine ≤0.3 mL urine
Derivatization Required (e.g., MSTFA) Not required
Analytes Covered Broad (nonpolar and polar steroids)Polar steroids with high sensitivity
Throughput Moderate (35 min/run) High (compatible with 96-well plates)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.